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molecular formula C12H21F3O2 B8642928 12,12,12-trifluorododecanoic Acid CAS No. 90584-39-7

12,12,12-trifluorododecanoic Acid

Cat. No. B8642928
M. Wt: 254.29 g/mol
InChI Key: LGXRMTOVGFTYHV-UHFFFAOYSA-N
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Patent
US05084461

Procedure details

Dissolve 12,12,12-trifluoro-8-dodecenoic acid (1.39 g, 5.5 mmol) in ethanol (50 mL) and place in a Paar hydrogenation flask. Add 10% palladium/carbon (500 mg). Charge the vessel to 50 psi and shake for 18 hours. Filter through celite and remove the solvent in vacuo to give 12,12,12-trifluorododecanoic acid.
Name
12,12,12-trifluoro-8-dodecenoic acid
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]>C(O)C.[Pd]>[F:1][C:2]([F:16])([F:17])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
12,12,12-trifluoro-8-dodecenoic acid
Quantity
1.39 g
Type
reactant
Smiles
FC(CCC=CCCCCCCC(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge the vessel to 50 psi
FILTRATION
Type
FILTRATION
Details
Filter through celite
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(CCCCCCCCCCC(=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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